

# A Comparative Guide to the Biological Activity of Brominated Indole Isomers

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *2-(3-Bromophenyl)-1H-indole-3-carbonitrile*

Cat. No.: *B13049897*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Strategic Role of Bromination in Modulating Indole Bioactivity

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters (e.g., serotonin), and blockbuster drugs.[1] Its inherent biological activity and versatile scaffold make it a prime candidate for chemical modification in drug discovery. One of the most effective strategies for enhancing the therapeutic potential of the indole ring is halogenation, particularly bromination.

The introduction of a bromine atom significantly alters the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and modifies the electronic distribution of the indole ring, influencing how the molecule interacts with biological targets.[2] These changes often translate into heightened biological potency and, in some cases, improved target selectivity compared to non-halogenated parent compounds.[2]

However, not all brominated indoles are created equal. The specific position of the bromine atom on the indole scaffold—*isomerism*—plays a critical role in defining the compound's biological profile. A shift from the 5-position to the 6-position, for instance, can dramatically alter a compound's efficacy as an anti-inflammatory, anticancer, or antimicrobial agent. This guide provides an in-depth comparison of the biological activities of different brominated indole isomers, supported by experimental data, to elucidate these crucial structure-activity relationships (SAR) and guide future research.

## Comparative Analysis of Biological Activities

The therapeutic potential of brominated indoles spans a wide range of applications. This section dissects the isomer-specific differences in three key areas: anti-inflammatory, anticancer, and antimicrobial activity.

### Anti-inflammatory Activity: A Clear Case for Positional Importance

Inflammation is a complex biological response implicated in numerous diseases. Brominated indoles, particularly those derived from marine molluscs, have emerged as potent anti-inflammatory agents.<sup>[3]</sup> Their primary mechanism often involves the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.<sup>[2]</sup>

**Causality in Experimental Findings:** Research on brominated derivatives of isatin (indole-2,3-dione) provides a clear and direct comparison of how bromine placement affects anti-inflammatory potency. In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a standard model for inflammation research, the inhibitory activity against pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNFα) was found to be highly dependent on the bromine's position.<sup>[3]</sup>

The experimental data reveals a distinct hierarchy of activity: 5-bromoisatin > 6-bromoisatin > 7-bromoisatin.<sup>[3]</sup> This structure-activity relationship underscores the importance of the substitution pattern on the benzene portion of the indole ring. The superior activity of the 5-bromo isomer suggests that the electronic and steric properties at this position are optimal for interaction with the biological targets in the inflammatory cascade.

Furthermore, compounds like 6-bromoindole and 6-bromoisatin have been shown to directly inhibit the translocation of NF- $\kappa$ B into the nucleus, providing a clear mechanistic explanation for their anti-inflammatory effects.[3] By preventing NF- $\kappa$ B from activating gene expression, these compounds effectively shut down the production of key inflammatory molecules.[2]

Compound	Target/Assay	IC <sub>50</sub> ( $\mu$ M)	Source
5-Bromoisatin	NO Inhibition (RAW264.7 cells)	Most Active Isomer	[3]
6-Bromoisatin	NO Inhibition (RAW264.7 cells)	Moderately Active	[3]
7-Bromoisatin	NO Inhibition (RAW264.7 cells)	Least Active Isomer	[3]
Isatin (unsubstituted)	NO Inhibition (RAW264.7 cells)	~339.8	[3]

IC<sub>50</sub>: Half-maximal inhibitory concentration. A lower value indicates higher potency. Data indicates relative potency as specific values were not provided for all isomers in the source.

The following diagram illustrates the critical step where 6-bromoindole intervenes in the NF- $\kappa$ B signaling pathway, a key mechanism for its anti-inflammatory action.

Caption: Inhibition of NF- $\kappa$ B translocation by 6-bromoindole.

## Anticancer Activity: Targeting Cell Viability

The indole scaffold is present in many anticancer drugs, and bromination can enhance cytotoxic activity against cancer cells.[4][5] The mechanism often involves inducing apoptosis

(programmed cell death) and arresting the cell cycle.[6]

While a direct, side-by-side comparison of all four simple monobromoindole isomers against a single cancer line is scarce in the literature, compelling data exists for specific isomers and their derivatives against various cancers.

- **5-Bromo-Indoles:** Derivatives of 5-bromoindole have shown notable activity. For example, certain 2-aryl-5-bromoindoles substituted at the 7-position display potent cytotoxicity against lung (A549) and cervical (HeLa) cancer cells, with  $IC_{50}$  values in the low micromolar range—significantly more potent than the positive control drug, Melphalan, in the same study.[4] Other synthesized 5-bromoindole derivatives have demonstrated moderate cytotoxic effects on MCF-7 breast cancer cells.[7][8]
- **6-Bromo-Indoles:** Natural products containing the 6-bromoindole core, such as 6-bromoisatin and tyrindoleninone isolated from the mollusc *Dicathais orbita*, induce apoptosis and cell cycle arrest in human colorectal cancer cell lines (HT29 and Caco-2).[2][6] Furthermore, the parent compound 6-bromoindole is often used as a building block for more complex molecules that inhibit bacterial enzymes crucial for surviving antibiotic treatment, indirectly aiding in therapies that are often co-administered with chemotherapy.[9]

The available data suggests that both 5- and 6-bromoindoles are valuable scaffolds for developing anticancer agents. The ultimate potency is highly dependent not only on the bromine's position but also on the other substituents attached to the indole ring, which fine-tune the molecule's interaction with specific cancer-related targets like protein kinases.[10]

Compound	Cancer Cell Line	Activity (IC <sub>50</sub> / GI <sub>50</sub> )	Source
6-Bromoisatin	Colorectal (HT29 & Caco-2)	~100 $\mu$ M	[2]
Tyrindoleninone (a 6-bromoindole derivative)	Colorectal (HT29)	390 $\mu$ M	[2]
5-Bromoindole Derivative (34)	Breast (MCF-7)	18.4 $\mu$ M	[7][8]
2-Aryl-5-bromoindole Derivative (5g)	Lung (A549)	2.72 $\mu$ M	[4]
2-Aryl-5-bromoindole Derivative (5f)	Cervical (HeLa)	7.95 $\mu$ M	[4]

IC<sub>50</sub>/GI<sub>50</sub>: Half-maximal inhibitory/growth inhibitory concentration. A lower value indicates higher potency.

## Antimicrobial Activity: Halogenation as a Weapon

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Brominated indoles, both from natural sources and synthetic routes, have demonstrated significant activity against pathogenic bacteria and fungi.[11][12]

- 5-Bromo-Indoles: Substitution at the 5-position appears to be particularly effective for broad-spectrum antimicrobial activity. Studies on indole-polyamine conjugates found that 5-bromo-substituted analogues were generally more broad-spectrum than other derivatives, with one compound showing remarkable activity against *Staphylococcus aureus*, *Acinetobacter baumannii*, and *Cryptococcus neoformans* with a Minimum Inhibitory Concentration (MIC) under 0.28  $\mu$ M.[13]

- **6-Bromo-Indoles:** The 6-bromoindole scaffold is also prominent in potent antimicrobial compounds. Tulongicin A, a natural product containing two 6-bromoindole units, shows strong activity against *Staphylococcus aureus* with an MIC of 1.2 µg/mL.[11] In the realm of antifungal agents, simple 3-acetyl-6-bromoindoles have been shown to be formidable inhibitors of spore germination in fungi like *Botrytis cinerea*, suggesting their use as preventative agents.[14]

The structure-activity relationship in antimicrobial indoles suggests that the increased lipophilicity from the bromine atom helps the molecule interact with and disrupt bacterial cell membranes, a potential mechanism of action.[13]

Compound	Pathogen	Activity (MIC)	Source
5-Bromo-indole Conjugate (13b)	<i>S. aureus</i> , A. baumannii	≤ 0.28 µM	[13]
Tulongicin A (di-6-bromoindole)	<i>Staphylococcus aureus</i>	1.2 µg/mL	[11]
3-Acetyl-6-bromoindole	<i>Botrytis cinerea</i> (spores)	100% Inhibition	[14]
6-Bromoindole	<i>Botrytis cinerea</i> (mycelia)	EC <sub>50</sub> = 11.62 µg/mL	[14]

MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.

## Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of the data presented, standardized and validated experimental protocols are essential. The following section details the MTT Cell Viability Assay, a cornerstone technique for assessing the cytotoxic effects of compounds like brominated indoles.

## Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This protocol describes a robust method for determining the effect of brominated indole isomers on cancer cell viability.<sup>[2][15]</sup>

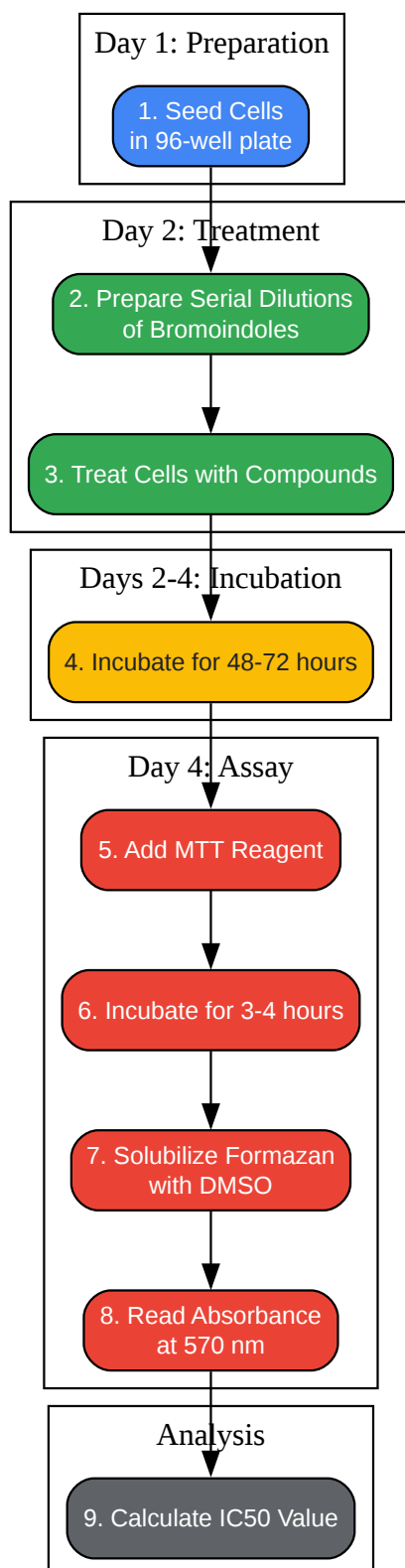
**Principle:** This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

### Step-by-Step Methodology:

- Cell Seeding (Day 1):
  - Action: Seed cancer cells (e.g., HT29, MCF-7) into a 96-well flat-bottom plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
  - Causality: Seeding a precise number of cells and allowing them to adhere overnight ensures a consistent and healthy cell monolayer for the experiment to begin, minimizing variability between wells.
- Compound Preparation & Treatment (Day 2):
  - Action: Prepare a stock solution of each brominated indole isomer in sterile DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to achieve the final desired concentrations.
  - Causality: DMSO is used as the vehicle because it can dissolve a wide range of organic compounds that are otherwise insoluble in aqueous media. A vehicle control (medium with the same percentage of DMSO as the highest concentration treatment) is critical to ensure that the solvent itself is not causing any cytotoxicity.
  - Action: Carefully remove the old medium from the cells and add 100  $\mu$ L of the medium containing the test compounds (or vehicle control) to the appropriate wells.
  - Causality: Including a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC<sub>50</sub> value.

- Incubation (Days 2-4):
  - Action: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
  - Causality: The incubation period must be long enough for the compound to exert its biological effect (e.g., inhibit proliferation or induce apoptosis) but not so long that the control cells become over-confluent, which would skew the results.
- MTT Addition (Day 4):
  - Action: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 3-4 hours at 37°C.
  - Causality: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT. This is the key step that differentiates living from dead cells. The incubation allows for sufficient formazan crystals to form.
- Formazan Solubilization (Day 4):
  - Action: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
  - Causality: The purple formazan crystals are insoluble in water. A solubilizing agent like DMSO is required to dissolve them into a colored solution that can be quantified.
- Data Acquisition and Analysis:
  - Action: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
  - Causality: The absorbance is directly proportional to the amount of formazan, and therefore, to the number of viable cells.
  - Action: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve (Viability % vs. Compound Concentration) and determine

the IC<sub>50</sub> value using non-linear regression analysis.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the MTT cell viability assay.

## Conclusion and Future Directions

This guide demonstrates that the biological activity of brominated indoles is profoundly influenced by the position of the bromine substituent. Structure-activity relationship studies reveal clear patterns, such as the superior anti-inflammatory potency of 5-bromoisatin and the broad-spectrum antimicrobial activity associated with 5-bromoindole derivatives.<sup>[3][13]</sup> Meanwhile, both 5- and 6-bromoindoles serve as valuable starting points for the development of potent anticancer agents.<sup>[4][6][7]</sup>

The data collectively underscores a critical principle for drug development professionals: isomerism is not a trivial detail but a fundamental determinant of biological function. Future research should focus on systematic, head-to-head comparisons of all four monobrominated indole isomers (4-Br, 5-Br, 6-Br, and 7-Br) across a standardized panel of assays. This would provide a comprehensive dataset to build more predictive SAR models, accelerating the design of next-generation indole-based therapeutics with enhanced potency and selectivity.

## References

- Benkendorff, K., McIver, C. M., & Abbott, C. A. (2015). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. *Marine Drugs*, 13(8), 5045–5063. [\[Link\]](#)
- Farrell, H. E., et al. (2011). Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. *Toxicological Sciences*, 124(2), 328–341. [\[Link\]](#)
- Zhou, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. *Marine Drugs*, 21(3), 158. [\[Link\]](#)
- Griffith University. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Griffith University Research Repository. [\[Link\]](#)
- Morris, J. C., & Prinsep, M. R. (2006). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of

parasitic, neurological and other diseases. *Current Medicinal Chemistry*, 13(15), 1747-1768.

[\[Link\]](#)

- Giménez, V., et al. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. *Marine Drugs*, 20(11), 693. [\[Link\]](#)
- Schomaker, J. M., et al. (2012). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. *Organic Letters*, 14(21), 5480–5483. [\[Link\]](#)
- Islam, M. T., et al. (2022). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. *Marine Drugs*, 20(10), 614. [\[Link\]](#)
- Zhang, Q., et al. (2016). Four new minor brominated indole related alkaloids with antibacterial activities from *Laurencia similis*. *Bioorganic & Medicinal Chemistry Letters*, 26(15), 3625-3628. [\[Link\]](#)
- ResearchGate. (n.d.). Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. [\[Link\]](#)
- Zhang, Q., et al. (2016). Four new minor brominated indole related alkaloids with antibacterial activities from *Laurencia similis*. PubMed, 27318539. [\[Link\]](#)
- Hernandez-Vazquez, E., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. *Molecules*, 24(15), 2686. [\[Link\]](#)
- Semple, S. J., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. *Antibiotics*, 13(3), 226. [\[Link\]](#)
- Shatalin, K., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine  $\gamma$ -Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. *International Journal of Molecular Sciences*, 24(22), 16409. [\[Link\]](#)
- Wender, P. A., et al. (2019). The Synthesis and Biological Evaluation of Indolactam Alkaloids. *The Journal of Organic Chemistry*, 84(18), 11634–11654. [\[Link\]](#)

- López-Moral, A., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against *Botrytis cinerea* and *Monilinia fructicola*. *Molecules*, 30(19), 4235. [[Link](#)]
- Khanye, S. D., et al. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. *Pharmaceuticals*, 11(2), 59. [[Link](#)]
- Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Substituted Indole and Its Analogs as Influenza A Virus Inhibitors. *Molecules*, 24(4), 724. [[Link](#)]
- Hernandez-Vazquez, E., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. *PubMed*, 31344865. [[Link](#)]
- ResearchGate. (2025). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. [[Link](#)]
- Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes. (n.d.). *Semantic Scholar*. [[Link](#)]
- Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. *PubMed*, 36847231. [[Link](#)]
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. *Thai Journal of Pharmaceutical Sciences*, 46(3), 233-250. [[Link](#)]
- Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. *Bentham Science Publishers*. [[Link](#)]
- Chripkova, M., et al. (2018). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. *Beilstein Archives*. [[Link](#)]
- Bjeldanes, L. F., et al. (1991). Structure-activity Relationships of Dietary Indoles: A Proposed Mechanism of Action as Modifiers of Xenobiotic Metabolism. *PubMed*, 1682192. [[Link](#)]

- Semple, S. J., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. *Molecules*, 23(11), 2919. [[Link](#)]
- Vine, K. L., et al. (2013). Purified Brominated Indole Derivatives from *Dicathais orbita* Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. *Marine Drugs*, 11(10), 3840–3859. [[Link](#)]
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.). Semantic Scholar. [[Link](#)]
- Semple, S. J., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. *Molecules*, 23(11), 2919. [[Link](#)]
- Abdel-Aziz, M. M., et al. (2025). Novel 2,6-Bis(indolyl/ 5-bromoindolyl)dihydropyridine/pyridine hybrids as potential anti-tumor agents: Design, one-pot Green synthesis, molecular docking, and cytotoxicity evaluation. PubMed, 39335756. [[Link](#)]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [[Link](#)]
- Bisi, A., et al. (2006). Synthesis and biological evaluation of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles: potent and selective aromatase inhibitors. PubMed, 16386380. [[Link](#)]
- Melby, L. R., et al. (2008). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. *Journal of Medicinal Chemistry*, 51(1), 171–182. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [4. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111112/)
- [5. beilstein-archives.org \[beilstein-archives.org\]](https://beilstein-archives.org)
- [6. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [7. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [8. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111113/)
- [9. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine  \$\gamma\$ -Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111114/)
- [10. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [11. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [12. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111115/)
- [13. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [14. mdpi.com \[mdpi.com\]](https://mdpi.com)
- [15. ijprajournal.com \[ijprajournal.com\]](https://ijprajournal.com)
- To cite this document: BenchChem. [A Comparative Guide to the Biological Activity of Brominated Indole Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13049897/docs#a-comparative-guide-to-the-biological-activity-of-brominated-indole-isomers\]](https://www.benchchem.com/product/b13049897/docs#a-comparative-guide-to-the-biological-activity-of-brominated-indole-isomers)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)